Butyl 4-[(4-nitrobenzoyl)amino]benzoate
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Overview
Description
Butyl 4-[(4-nitrobenzoyl)amino]benzoate: is an organic compound with a complex structure, featuring both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves a multi-step process:
Esterification: The initial step involves the esterification of 4-nitrobenzoic acid with butanol to form butyl 4-nitrobenzoate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Substitution: Typical conditions involve the use of strong nucleophiles such as alkoxides or amines in an appropriate solvent.
Major Products:
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, aiding in the formation of complex molecules.
Biology:
Biochemical Studies: It can be used to study enzyme interactions and inhibition due to its structural complexity.
Medicine:
Drug Development: The compound’s derivatives may have potential as pharmaceutical agents, particularly in targeting specific biochemical pathways.
Industry:
Mechanism of Action
The mechanism by which Butyl 4-[(4-nitrobenzoyl)amino]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules .
Comparison with Similar Compounds
Butyl 4-aminobenzoate: This compound is similar in structure but lacks the nitro group, making it less reactive in redox reactions.
Butyl 4-nitrobenzoate: This compound is an intermediate in the synthesis of Butyl 4-[(4-nitrobenzoyl)amino]benzoate and shares similar reactivity patterns.
Uniqueness: this compound is unique due to the presence of both nitro and ester functional groups, allowing it to participate in a wider range of chemical reactions and making it versatile for various applications .
Biological Activity
Butyl 4-[(4-nitrobenzoyl)amino]benzoate, an organic compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a butyl ester group linked to a nitrobenzoyl moiety through an amino group. Its molecular formula is C11H13N2O4. The presence of the nitro group is particularly noteworthy as it can form reactive intermediates, which may modify proteins and influence various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The nitro group can undergo reduction, leading to the formation of reactive intermediates that covalently modify target proteins. This interaction may modulate enzymatic activity and influence signaling pathways, making it a valuable biochemical probe in research.
Potential Therapeutic Applications
Research indicates that this compound may exhibit:
- Anti-inflammatory properties : It has been explored for its potential to reduce inflammation in various biological models.
- Antimicrobial activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential for therapeutic use in infections.
Case Studies and Experimental Data
Numerous studies have evaluated the biological effects of this compound. A notable study investigated its role as a biochemical probe for enteropeptidase inhibition. The compound demonstrated significant inhibitory activity, with an IC50 value indicating potent effects on this enzyme critical for digestive processes .
Table 1: Inhibitory Activity Against Enteropeptidase
Compound | IC50 (nM) | Stability at pH 1.2/6.8 (% decomposed) |
---|---|---|
This compound | 94 (79–110) | 2.5/5.0 |
Control Compound A | 32 (26–39) | 2.8/5.8 |
Control Compound B | 13 (9.6–18) | 3.9/8.6 |
This table highlights the relative potency of this compound compared to other compounds tested against enteropeptidase, emphasizing its potential as a therapeutic candidate .
Structural Comparisons
To understand its unique properties better, it is useful to compare this compound with structurally similar compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Butyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate | Chlorinated nitrobenzoyl moiety | Different halogen substitution affecting reactivity |
Butyl 4-aminobenzoate | Lacks the nitro group | Simpler structure with different reactivity profile |
Butyl 4-nitrobenzoate | Contains only the nitro group | Limited versatility in synthetic applications |
This comparison illustrates how the presence of various functional groups influences the biological activity and reactivity of these compounds .
Properties
CAS No. |
42421-51-2 |
---|---|
Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
butyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18N2O5/c1-2-3-12-25-18(22)14-4-8-15(9-5-14)19-17(21)13-6-10-16(11-7-13)20(23)24/h4-11H,2-3,12H2,1H3,(H,19,21) |
InChI Key |
QUOWIDUMJLSPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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